![molecular formula C17H11ClFN3O B5514643 N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide](/img/structure/B5514643.png)
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 3-fluorobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine group of the benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the imine bond can yield the corresponding amine derivative.
Substitution: The chloro group on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxides: Compounds with antimicrobial properties.
Fluoroquinolones: A class of antibiotics.
Uniqueness
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide is unique due to its specific structural features, such as the presence of both a chloroquinoline and a fluorobenzamide moiety. This combination imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .
属性
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O/c18-16-13(8-11-4-1-2-7-15(11)21-16)10-20-22-17(23)12-5-3-6-14(19)9-12/h1-10H,(H,22,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTFHYPUAQRBFI-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
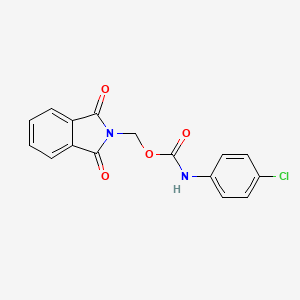
![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
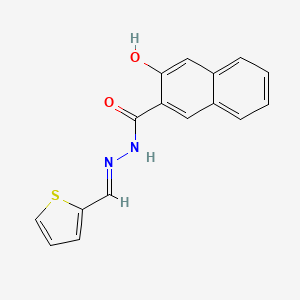
![(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5514599.png)
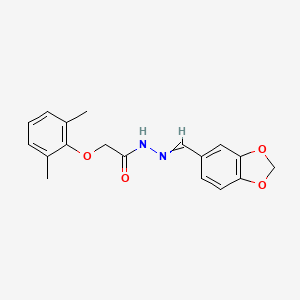
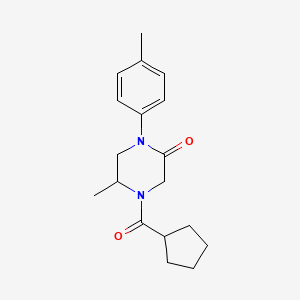
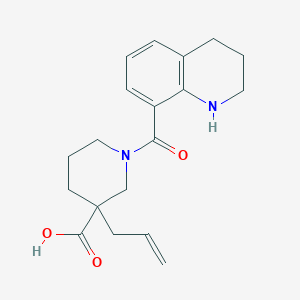
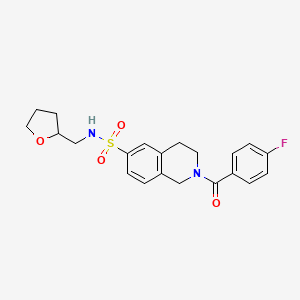
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)
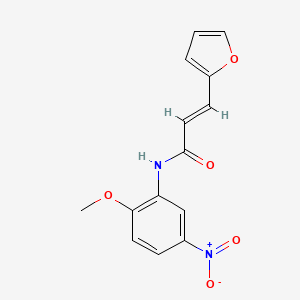

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5514681.png)
